4,5-dichloro-1-(naphthalen-1-ylmethyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-1-(naphthalen-1-ylmethyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of two chlorine atoms at the 4th and 5th positions of the imidazole ring, and a naphthalen-1-ylmethyl group attached to the nitrogen atom of the imidazole ring
Mechanism of Action
Target of Action
Similar compounds with the 1,2,3-dithiazole core have been reported to exhibit a wide variety of pharmacological activities, suggesting a potential wealth of opportunities for this compound .
Mode of Action
It’s known that the anti-tumor activity of similar imidazolium salts is highly dependent upon the substituents on the nitrogen atoms of the imidazolium cation .
Result of Action
, similar naphthalene-substituted imidazolium salts have shown anti-cancer activity comparable to cisplatin. These compounds induced apoptosis in certain cell lines as determined by Annexin V staining, caspase-3, and PARP cleavage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-1-(naphthalen-1-ylmethyl)-1H-imidazole typically involves the reaction of 4,5-dichloroimidazole with naphthalen-1-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Microwave-assisted synthesis, in particular, has been shown to significantly reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-1-(naphthalen-1-ylmethyl)-1H-imidazole can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atoms at the 4th and 5th positions can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the naphthalen-1-ylmethyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted imidazole derivatives.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of dechlorinated or modified naphthalen-1-ylmethyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-1H-imidazole: Lacks the naphthalen-1-ylmethyl group, making it less lipophilic and potentially less effective in certain applications.
1-(Naphthalen-1-ylmethyl)-1H-imidazole: Lacks the chlorine atoms, which may affect its reactivity and biological activity.
Uniqueness
4,5-Dichloro-1-(naphthalen-1-ylmethyl)-1H-imidazole is unique due to the presence of both chlorine atoms and the naphthalen-1-ylmethyl group. This combination enhances its lipophilicity, reactivity, and potential biological activity, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
4,5-dichloro-1-(naphthalen-1-ylmethyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2/c15-13-14(16)18(9-17-13)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,9H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIMWSMLPIJVHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=NC(=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.